molecular formula C23H24ClN3O5 B1671947 Ingliforib CAS No. 186392-65-4

Ingliforib

Cat. No.: B1671947
CAS No.: 186392-65-4
M. Wt: 457.9 g/mol
InChI Key: GVDRRZOORHCTAN-MJUUVYJYSA-N
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Description

Ingliforib, also known as CP 368296, is a chemical compound that acts as a glycogen phosphorylase inhibitor. It has shown significant potential in scientific research, particularly in the fields of cardioprotection and metabolic diseases. The compound is known for its ability to inhibit glycogen phosphorylase in the liver, muscle, and brain, making it a valuable tool in studying glycogen metabolism and related disorders .

Mechanism of Action

Target of Action

Ingliforib is a potent inhibitor that specifically targets the glycogen phosphorylase (GP) . GP is a critical rate-limiting enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis . This reaction is vital in maintaining glucose homeostasis, which is necessary to sustain normal cellular function .

Mode of Action

This compound interacts with its target, GP, by forming stable hydrogen bonds with specific amino acid residues . For instance, in liver GP (PYGL)–this compound, this compound forms stable hydrogen bonds with Thr38′, Glu190, and Ser192, with high hydrogen bond occupancies . The hydrogen bond occupancy with Ser192 reached 76.07% .

Biochemical Pathways

This compound affects the glycogenolysis pathway by inhibiting the GP enzyme . GP is responsible for the breakdown of glycogen into glucose-1-phosphate . By inhibiting GP, this compound disrupts this process, leading to a decrease in glucose-1-phosphate production .

Pharmacokinetics

This suggests that this compound has good bioavailability and can reach its target site effectively .

Result of Action

Inhibition of GP by this compound leads to a significant reduction in myocardial ischemic injury in vitro and in vivo . This is achieved by reducing plasma glucose and lactate concentrations, reducing myocardial glycogen phosphorylase a and total glycogen phosphorylase activity by 65% and 40%, respectively, and preserving glycogen stores in this compound-treated hearts .

Action Environment

The environment in which this compound operates can influence its action, efficacy, and stability. It is known, though, that this compound demonstrates potent inhibitory activity specifically against liver GP (PYGL) , suggesting that it may be particularly effective in liver environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ingliforib involves multiple steps, starting with the preparation of the indole-2-carboxamide core. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ingliforib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. These derivatives are valuable for studying structure-activity relationships and optimizing the compound’s therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ingliforib

This compound stands out due to its high specificity for glycogen phosphorylase and its potent inhibitory activity in the liver. This specificity makes it a valuable tool for studying liver glycogen metabolism and developing targeted therapies for metabolic diseases .

Properties

IUPAC Name

5-chloro-N-[(2S,3R)-4-[(3S,4R)-3,4-dihydroxypyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O5/c24-15-6-7-16-14(9-15)10-18(25-16)22(31)26-17(8-13-4-2-1-3-5-13)21(30)23(32)27-11-19(28)20(29)12-27/h1-7,9-10,17,19-21,25,28-30H,8,11-12H2,(H,26,31)/t17-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDRRZOORHCTAN-MJUUVYJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1C(=O)[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047252
Record name Ingliforib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186392-65-4
Record name Ingliforib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ingliforib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INGLIFORIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UII7156WLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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